molecular formula C45H51ClN9O5P B12379236 3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B12379236
M. Wt: 864.4 g/mol
InChI Key: WTUTUUAYVNLJQA-UHFFFAOYSA-N
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Description

The compound 3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including piperidine, piperazine, pyrimidine, and isoindole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step procedures. Key steps may include:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate aniline derivatives with chloro-substituted pyrimidines under basic conditions.

    Attachment of the piperidine and piperazine rings: These steps often involve nucleophilic substitution reactions where the piperidine and piperazine moieties are introduced.

    Coupling reactions: The final assembly of the molecule may involve coupling reactions such as Sonogashira coupling to introduce the but-1-ynyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amine.

    Substitution: Halogen atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the nitro group can produce amines.

Scientific Research Applications

3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
  • 3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C45H51ClN9O5P

Molecular Weight

864.4 g/mol

IUPAC Name

3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C45H51ClN9O5P/c1-60-39-27-32(14-15-36(39)49-45-47-28-35(46)42(51-45)48-37-12-4-5-13-40(37)61(2,3)59)53-21-18-31(19-22-53)54-25-23-52(24-26-54)20-7-6-9-30-10-8-11-33-34(30)29-55(44(33)58)38-16-17-41(56)50-43(38)57/h4-5,8,10-15,27-28,31,38H,7,16-26,29H2,1-3H3,(H,50,56,57)(H2,47,48,49,51)

InChI Key

WTUTUUAYVNLJQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)CCC#CC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)NC7=NC=C(C(=N7)NC8=CC=CC=C8P(=O)(C)C)Cl

Origin of Product

United States

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